![molecular formula C13H11N5O2 B292249 (3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292249.png)
(3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative that exhibits several interesting properties, including anticancer, antiviral, and anti-inflammatory activities. In
Mechanism of Action
The mechanism of action of ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is not fully understood, but it is believed to work by targeting various cellular pathways. In cancer cells, it induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins. It also inhibits cell proliferation by blocking the cell cycle and reducing the expression of cyclins and CDKs. In viruses, it inhibits viral replication by targeting viral enzymes and interfering with the viral life cycle. In inflammation, it reduces the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione exhibits several biochemical and physiological effects in vitro and in vivo. In cancer cells, it induces apoptosis, inhibits cell proliferation, and suppresses tumor growth. In viruses, it inhibits viral replication and reduces viral load. In inflammation, it reduces the production of inflammatory cytokines and reduces inflammation in animal models. However, the exact biochemical and physiological effects of ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione may vary depending on the specific cell type and experimental conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is its diverse range of potential applications in various fields. It exhibits anticancer, antiviral, and anti-inflammatory activities, making it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which yields the desired product in good to excellent yields. However, one of the limitations of ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is its limited water solubility, which can make it difficult to use in aqueous solutions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione. One direction is to further explore its potential applications in drug development, particularly in the fields of oncology, virology, and inflammation. Another direction is to study its mechanism of action in greater detail to identify potential targets for drug development. Additionally, further studies are needed to investigate its potential side effects and toxicity in vivo. Finally, the development of new synthesis methods that improve the water solubility and yield of ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione could improve its potential for use in aqueous solutions.
Synthesis Methods
The synthesis of ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione involves the reaction of 5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields. This synthesis method has been extensively studied and optimized, and it is considered a reliable and efficient way to produce ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione.
Scientific Research Applications
((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been extensively studied for its potential applications in various fields. In the field of oncology, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In the field of virology, ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has shown antiviral activity against several viruses, including influenza A virus and herpes simplex virus. It works by inhibiting viral replication and reducing viral load. In the field of inflammation, this compound has shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing inflammation in animal models.
properties
Molecular Formula |
C13H11N5O2 |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
(3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C13H11N5O2/c1-8-7-10(19)18-12(14-8)11(13(20)17-18)16-15-9-5-3-2-4-6-9/h2-7,15H,1H3,(H,17,20)/b16-11+ |
InChI Key |
RATDWVDVSQDWCF-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC(=O)N2C(=N1)/C(=N\NC3=CC=CC=C3)/C(=O)N2 |
SMILES |
CC1=CC(=O)N2C(=N1)C(=NNC3=CC=CC=C3)C(=O)N2 |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=NNC3=CC=CC=C3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)
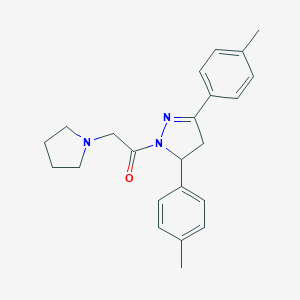
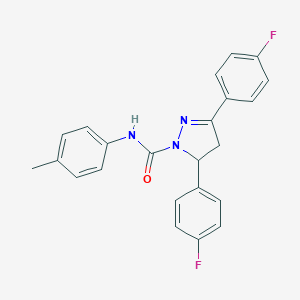

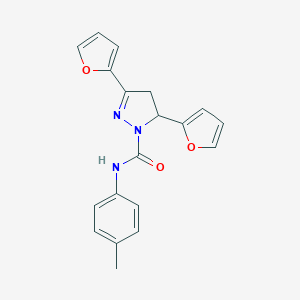
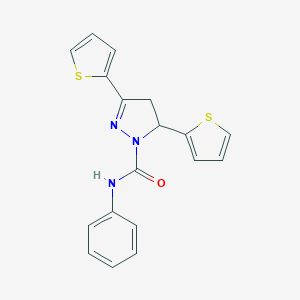
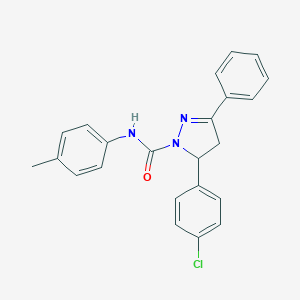
![3,5-di(2-furyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292179.png)



![2-{[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292185.png)
![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)
![2-{[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292188.png)